molecular formula C19H13CaClN2O6S B14611316 calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 58067-05-3

calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

Cat. No.: B14611316
CAS No.: 58067-05-3
M. Wt: 472.9 g/mol
InChI Key: XFBYVZFACYDNIR-UHFFFAOYSA-L
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Description

Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound known for its use as an indicator in complexometric titrations. It is an azo dye, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is commonly referred to as Patton and Reeder’s Indicator and is used primarily in the determination of calcium and magnesium ions in various solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves several steps. The process typically starts with the diazotization of 4-amino-2-chlorobenzoic acid, followed by coupling with 2-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate involves its ability to form complexes with metal ions. The azo dye binds to calcium and magnesium ions, causing a color change that is used to indicate the presence and concentration of these ions. The molecular targets are the metal ions, and the pathways involved include the formation of stable chelate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific color change properties and high sensitivity to calcium and magnesium ions. Its structure allows for the formation of highly stable complexes, making it a preferred choice in various analytical applications .

Properties

CAS No.

58067-05-3

Molecular Formula

C19H13CaClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

calcium;2-[(4-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

InChI

InChI=1S/C19H15ClN2O6S.Ca/c1-2-10-7-15(17(9-14(10)20)29(26,27)28)21-22-18-12-6-4-3-5-11(12)13(19(24)25)8-16(18)23;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

XFBYVZFACYDNIR-UHFFFAOYSA-L

Canonical SMILES

CCC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=C(C3=CC=CC=C32)C(=O)O)[O-].[Ca+2]

physical_description

Water or Solvent Wet Solid

Origin of Product

United States

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